4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 2nd position on the phenyl ring, which is attached to the thiazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-bromo-2-fluoroaniline with thiourea in the presence of a suitable catalyst can lead to the formation of the desired thiazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanol
- 2-(3-Bromo-4-fluorophenyl)ethanethioamide
Comparison
Compared to similar compounds, 4-(3-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrFN2S |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-(3-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13) |
InChI Key |
YUQQWYVWTQMDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CSC(=N2)N |
Origin of Product |
United States |
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